molecular formula C8H10ClN3 B8645614 6-chloro-N-cyclobutylpyrazin-2-amine

6-chloro-N-cyclobutylpyrazin-2-amine

Cat. No.: B8645614
M. Wt: 183.64 g/mol
InChI Key: KWDXOIHTZPKLRV-UHFFFAOYSA-N
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Description

6-Chloro-N-cyclobutylpyrazin-2-amine is a pyrazine derivative featuring a chloro substituent at the 6-position and a cyclobutylamine group at the 2-position. Pyrazines are heterocyclic aromatic compounds widely used in pharmaceuticals and agrochemicals due to their versatile reactivity and ability to modulate biological activity.

Properties

Molecular Formula

C8H10ClN3

Molecular Weight

183.64 g/mol

IUPAC Name

6-chloro-N-cyclobutylpyrazin-2-amine

InChI

InChI=1S/C8H10ClN3/c9-7-4-10-5-8(12-7)11-6-2-1-3-6/h4-6H,1-3H2,(H,11,12)

InChI Key

KWDXOIHTZPKLRV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC2=CN=CC(=N2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key analogs and their properties:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties Synthesis Yield Reference
6-Chloro-N-cyclopentylpyrazin-2-amine Cyclopentyl C₉H₁₂ClN₃ 209.67 g/mol δ 7.76 (s, 1H, pyrazine); LogD (est.): ~2.5 36%
6-Chloro-N-cyclohexyl-N-methylpyrazin-2-amine Cyclohexyl + methyl C₁₁H₁₆ClN₃ 225.72 g/mol LogD (pH 5.5): 3.0; H Acceptors: 3 N/A
6-Chloro-N,N-dipropylpyrazin-2-amine Dipropyl C₁₀H₁₆ClN₃ 213.71 g/mol N/A N/A
6-Chloro-N-(tetrahydrofuran-2-yl-methyl)pyrazin-2-amine Tetrahydrofuran-methyl C₉H₁₂ClN₃O 213.67 g/mol N/A N/A
6-Chloro-N-(2,2-difluoroethyl)pyrazin-2-amine 2,2-Difluoroethyl C₆H₆ClF₂N₃ 193.58 g/mol pKa: 2.82; Density: 1.433 g/cm³ N/A

Analysis of Substituent Effects

Cycloalkyl Substituents
  • Cyclopentyl vs. Cyclobutyl: The cyclopentyl analog (C₉H₁₂ClN₃, MW 209.67) exhibits moderate synthesis yield (36%) via nucleophilic substitution under mild conditions .
  • Cyclohexyl-Methyl : The cyclohexyl-methyl derivative (C₁₁H₁₆ClN₃, MW 225.72) has a higher LogD (3.0) compared to cyclopentyl analogs, suggesting increased lipophilicity due to the larger substituent .
Alkyl Substituents
  • Dipropyl : The dipropyl analog (C₁₀H₁₆ClN₃) lacks polar functional groups, likely enhancing membrane permeability but reducing aqueous solubility .
  • 2,2-Difluoroethyl : The difluoroethyl group (C₆H₆ClF₂N₃) introduces electronegative fluorine atoms, lowering pKa (2.82) and increasing acidity, which may influence binding interactions in biological systems .
Heterocyclic Substituents

Physicochemical Properties

  • LogD Trends : Cyclohexyl-methyl analogs exhibit higher LogD values than cyclopentyl derivatives, correlating with increased lipophilicity. The cyclobutyl group’s compact size may result in intermediate LogD values.
  • pKa Modulation : Fluorinated substituents (e.g., 2,2-difluoroethyl) significantly lower pKa, enhancing solubility in acidic environments .

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